4-Isopropyl-4'-nitrobenzophenone
Description
4-Isopropyl-4'-nitrobenzophenone is a substituted benzophenone derivative characterized by an isopropyl group (-C₃H₇) at the 4-position and a nitro group (-NO₂) at the 4'-position of the benzophenone backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-donating (isopropyl) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity. For instance, the nitro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, while the isopropyl group may improve lipophilicity .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(4-nitrophenyl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H15NO3/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(10-8-14)17(19)20/h3-11H,1-2H3 |
InChI Key |
JNBDAKKBGPZEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzophenone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and chloro (-Cl) groups reduce electron density at the aromatic ring, enhancing electrophilicity and reactivity in substitution reactions. Methoxy (-OCH₃) and amino (-NH₂) groups increase electron density, favoring electrophilic aromatic substitution but reducing stability under oxidative conditions .
- Solubility Trends: Lipophilic substituents like isopropyl and butyl improve solubility in non-polar solvents, while polar groups (e.g., -NO₂, -NH₂) enhance solubility in polar aprotic solvents .
- Thermal Stability: Nitro-substituted derivatives (e.g., 4-Chloro-4'-nitrobenzophenone) exhibit higher melting points (>150°C) compared to amino-substituted analogs (94–96°C) due to stronger intermolecular interactions .
Key Insights:
- Nitro Group Utility: The nitro group in 4-Isopropyl-4'-nitrobenzophenone facilitates photoreduction processes, making it valuable in light-induced polymerization systems. This contrasts with 4-Methoxy-4'-nitrobenzophenone, where the methoxy group stabilizes excited states, improving photoinitiation efficiency .
- Amino Group Limitations: While 4-Aminobenzophenone is versatile in diazo chemistry, its susceptibility to oxidation restricts its use in oxidative environments compared to nitro-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
